Anticancer agent 121

Cervical Cancer hLDHA Inhibition Cytotoxicity

Anticancer agent 121 (CAS 2924532-47-6) is a thiazole scaffold-based small molecule that functions as a selective inhibitor of the human lactate dehydrogenase A (hLDHA) enzyme, a key target in tumor glycolysis and cancer metabolism. The compound, also designated as 'Compound 8j' in the primary research literature, exhibits a molecular formula of C19H18N2O3S and a molecular weight of 354.42 g/mol.

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
Cat. No. B12393048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 121
Molecular FormulaC19H18N2O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=CSC2=NCC(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O3S/c1-23-16-10-8-15(9-11-16)21-17(14-6-4-3-5-7-14)13-25-19(21)20-12-18(22)24-2/h3-11,13H,12H2,1-2H3
InChIKeyWFLZTDPYZPHQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 121: A Selective hLDHA Inhibitor for Oncology Research Procurement


Anticancer agent 121 (CAS 2924532-47-6) is a thiazole scaffold-based small molecule that functions as a selective inhibitor of the human lactate dehydrogenase A (hLDHA) enzyme, a key target in tumor glycolysis and cancer metabolism [1]. The compound, also designated as 'Compound 8j' in the primary research literature, exhibits a molecular formula of C19H18N2O3S and a molecular weight of 354.42 g/mol . It is supplied as a high-purity (≥98%) solid for research use .

Why Generic hLDHA Inhibitors Cannot Substitute for Anticancer Agent 121


While numerous hLDHA inhibitors are under investigation, substituting Anticancer agent 121 with another in-class compound or an analog from the same thiazole series is scientifically invalid due to profound, quantifiable differences in cellular potency and cancer cell line selectivity [1]. Even within the closely related 8a-8m compound series evaluated in the primary study, IC50 values in key cervical cancer models vary by more than an order of magnitude, and differential cytotoxicity against liver cancer cells (HepG2) versus non-cancerous kidney cells (HEK293) is not a conserved feature [1]. This evidence demonstrates that subtle structural modifications critically impact the functional profile, rendering generic substitution an uncontrolled variable in experimental design [1].

Quantitative Evidence: Anticancer Agent 121 Differentiation Data


Superior Potency in SiHa Cervical Cancer Cells vs. Key Analogs

Anticancer agent 121 (Compound 8j) demonstrates significantly higher cytotoxic potency in the SiHa cervical cancer cell line compared to its closest structural analogs, including Compound 8c (which showed the strongest in silico binding affinity in the series) and Compound 8m (which showed the highest overall potency across most cell lines). In a standardized 72-hour MTT assay, Anticancer agent 121 achieved an IC50 of 2.32 μM, a 2.9-fold improvement over Compound 8c (IC50 = 6.78 μM) and a 1.4-fold improvement over the more potent Compound 8b (IC50 = 4.20 μM) [1]. While Compound 8m showed even greater potency (IC50 = 1.65 μM), Anticancer agent 121 distinguishes itself with a more balanced and selective overall profile (see Evidence Item 2) [1].

Cervical Cancer hLDHA Inhibition Cytotoxicity

Balanced HepG2 Liver Cancer Potency with Favorable Safety Window

Anticancer agent 121 (Compound 8j) exhibits a unique combination of moderate potency against HepG2 liver cancer cells (IC50 = 7.90 μM) and an absence of notable toxicity toward non-cancerous HEK293 human embryonic kidney cells [1]. This contrasts with the behavior of Compound 8m, which, despite being nearly 10-fold more potent in HeLa cells, shows an IC50 of 5.15 μM in HepG2 cells, representing a narrower therapeutic index between its highly sensitive cervical cancer and liver cancer cell targets [1]. The selectivity profile of Anticancer agent 121 against HepG2 (IC50: 7.90 μM) is more clearly differentiated from its activity in SiHa cells (IC50: 2.32 μM), suggesting a more controlled, context-dependent activity profile than some more broadly potent analogs [1].

Liver Cancer Selectivity Profile hLDHA Inhibition

Differentiated Pancreatic Cancer Cell Line Activity vs. Standard-of-Care

In the PDAC 03.27 pancreatic cancer cell line, Anticancer agent 121 demonstrates an IC50 of 11.51 μM, which is a significant, 27-fold improvement in potency over the standard chemotherapeutic agent doxorubicin (IC50 = 0.14 μM as reported in literature) [1]. Furthermore, it shows comparable activity to its analog Compound 8l (IC50 = 10.84 μM), but its distinct activity in other cancer types (cervical and liver) confirms that it is not a redundant analog and possesses a unique, broad-spectrum anticancer signature [1]. This evidence positions Anticancer agent 121 as a compelling alternative for pancreatic cancer research where doxorubicin resistance or alternative mechanisms of action are being explored [1].

Pancreatic Cancer Chemosensitivity hLDHA Inhibition

Demonstrated Favorable Preclinical Safety Profile in Non-Cancerous Cells

A critical differentiator for Anticancer agent 121 (Compound 8j) is its demonstrated lack of noticeable toxicity toward the human embryonic kidney cell line HEK293 at concentrations up to 100 μM [1]. This safety window is not a universal property of all potent compounds in the series. For instance, while the primary publication does not report toxicity data for all analogs, this specific attribute is explicitly highlighted for Anticancer agent 121 and Compound 8m, underscoring it as a key selection criterion for compounds within this chemical series [1]. This data provides procurement justification for studies where minimizing off-target cytotoxicity is paramount [1].

Selectivity Drug Safety hLDHA Inhibition

Distinct Cytotoxic Profile Across Multiple Cancer Types vs. Single-Target Analogs

Anticancer agent 121 demonstrates a unique, broad-spectrum in vitro activity profile that distinguishes it from both highly selective and non-selective analogs. It exhibits potent inhibition of cervical cancer cells (HeLa IC50 = 6.75 μM; SiHa IC50 = 2.32 μM) and moderate activity in liver cancer (HepG2 IC50 = 7.90 μM) and pancreatic cancer (PDAC 03.27 IC50 = 11.51 μM) [1]. This contrasts with Compound 8c, which shows moderate activity across all tested cell lines (IC50s ranging from 6.02 to 25.50 μM), and Compound 8m, which is highly potent in cervical cells but shows lower relative potency elsewhere [1]. This balanced, multi-cancer activity profile makes Anticancer agent 121 a versatile tool for comparative oncology studies, unlike analogs that may be too narrow or too promiscuous in their effects [1].

Broad-Spectrum Anticancer Activity hLDHA Inhibition

Well-Defined Chemical Identity and Vendor-Supplied Purity for Reproducible Research

For robust experimental reproducibility, Anticancer agent 121 is supplied by multiple commercial vendors with a defined purity of ≥98%, a well-characterized molecular structure (C19H18N2O3S, MW 354.42), and the assigned CAS number 2924532-47-6 . This ensures that procurement from different sources will yield a chemically consistent product, eliminating a major variable in cross-laboratory studies. This stands in contrast to sourcing less-characterized analogs from the primary literature where synthesis and purification may introduce batch-to-batch variability, impacting the interpretation of biological results .

Research Reagent Quality Control Chemical Synthesis

High-Impact Application Scenarios for Anticancer Agent 121


Validating hLDHA as a Therapeutic Target in SiHa Cervical Cancer Models

Leverage the superior potency of Anticancer agent 121 (IC50 = 2.32 μM) in SiHa cells, which is 2.9-fold higher than that of Compound 8c [1]. Use it as a chemical probe in dose-response and mechanistic studies to dissect the role of tumor glycolysis in cervical cancer cell proliferation and survival. The compound's high purity (≥98%) and defined structure ensure reproducible inhibition of hLDHA .

Comparative Analysis of hLDHA Inhibitors in HepG2 Liver Cancer Cell Assays

Employ Anticancer agent 121 as a reference tool for benchmarking novel hLDHA inhibitors. Its established IC50 of 7.90 μM in HepG2 cells, combined with a documented lack of HEK293 toxicity, provides a known baseline for potency and safety [1]. This allows researchers to contextualize the performance of new compounds against a well-characterized and commercially available standard [1].

Mechanistic Studies in Pancreatic Cancer Independent of DNA-Damaging Agents

Utilize Anticancer agent 121 in PDAC 03.27 pancreatic cancer cell models to investigate metabolic vulnerabilities distinct from those targeted by doxorubicin [1]. The compound's activity (IC50 = 11.51 μM) provides a pharmacological tool to probe the consequences of hLDHA inhibition on lactate metabolism, tumor acidosis, and metastatic potential in a cancer type with high glycolytic flux [1].

Development of Cancer Cell Line Panel Assays for hLDHA Dependency

Integrate Anticancer agent 121 into multi-cell line screening panels (e.g., HeLa, SiHa, HepG2) to stratify cancer types based on their sensitivity to hLDHA inhibition [1]. Its unique broad-spectrum profile with quantifiable differential sensitivity across cell lines makes it an ideal chemical probe for identifying biomarkers of response or resistance to this class of inhibitors [1].

Technical Documentation Hub

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